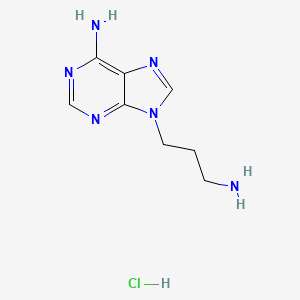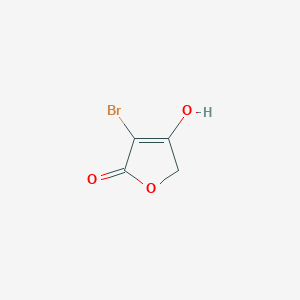
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride
Descripción general
Descripción
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride is a chemical compound with the molecular formula C10H18ClN3O2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride is based on the piperidine nucleus, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride is 247.72 .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride can be used in intra- and intermolecular reactions to form various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are significant for designing drugs with potential pharmacological applications.
Pharmacological Applications
The piperidine moiety is a common feature in many FDA-approved drugs. Piperidine derivatives, including 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride , have been utilized in pharmacology as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This wide range of applications highlights the compound’s versatility in drug development.
Biological Activity Evaluation
Recent advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety involve the use of 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride . Researchers focus on the synthesis and subsequent testing of these compounds to determine their efficacy and safety in various biological models .
Antioxidant Properties
Naturally occurring piperidine-based compounds have shown powerful antioxidant actions4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride could potentially be used to explore new antioxidants that can inhibit or suppress free radicals, contributing to the fight against oxidative stress-related diseases .
Anti-Cancer Research
Piperidine alkaloids have demonstrated antiproliferation and antimetastatic effects on various types of cancers. As a piperidine derivative, 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride may be researched for its potential anti-cancer properties, both in vitro and in vivo .
Neuropharmacology
In neuropharmacology, piperidine derivatives are investigated for their potential to treat neurological disorders4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride could be a candidate for the development of new treatments for conditions such as Alzheimer’s disease, depression, and other cognitive impairments .
Analgesic and Anti-Inflammatory Applications
The analgesic and anti-inflammatory properties of piperidine derivatives make them valuable in pain management and inflammation control4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride could be explored for its effectiveness in these therapeutic areas .
Antimicrobial and Antifungal Applications
Due to the rising concern over antibiotic resistance, there is a continuous search for new antimicrobial and antifungal agents. Piperidine derivatives, including 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride , are being studied for their potential to serve as alternatives to traditional antibiotics .
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions of research on 4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride and similar compounds may include the development of new synthesis methods, the exploration of their biological activities, and their potential applications in drug discovery .
Propiedades
IUPAC Name |
4-(piperidine-2-carbonyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-9-7-13(6-5-12-9)10(15)8-3-1-2-4-11-8;/h8,11H,1-7H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICQCJEYRFUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCNC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidinylcarbonyl)-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)







![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)




![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)